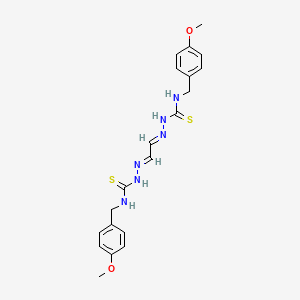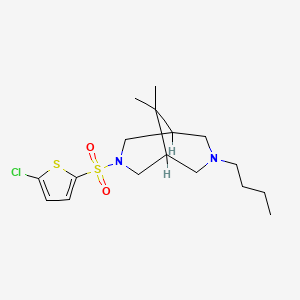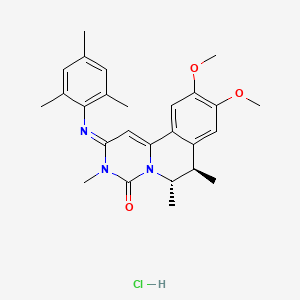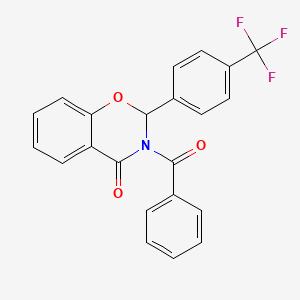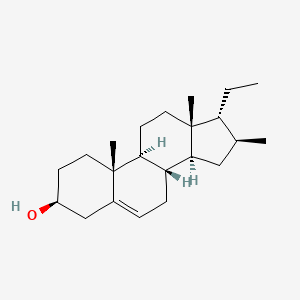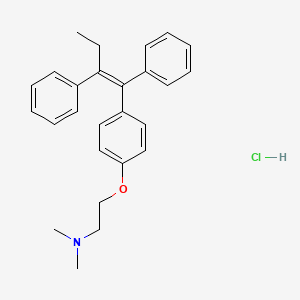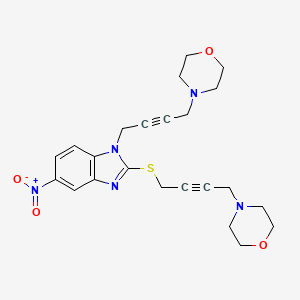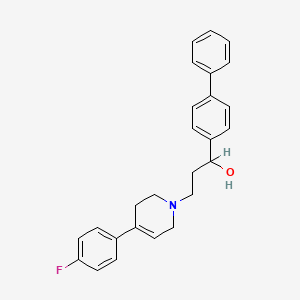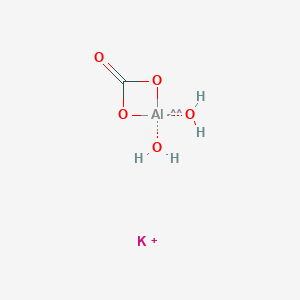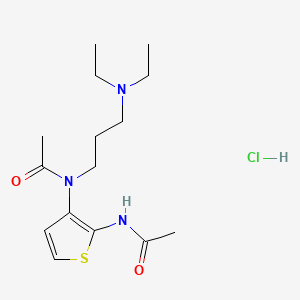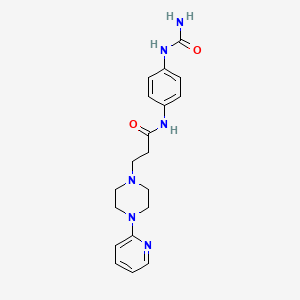
1-Piperazinepropanamide, N-(4-((aminocarbonyl)amino)phenyl)-4-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanamide, N-(4-((aminocarbonyl)amino)phenyl)-4-(2-pyridinyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanamide, N-(4-((aminocarbonyl)amino)phenyl)-4-(2-pyridinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the propanamide group and the attachment of the phenyl and pyridinyl groups. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinepropanamide, N-(4-((aminocarbonyl)amino)phenyl)-4-(2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted piperazine derivatives.
Scientific Research Applications
1-Piperazinepropanamide, N-(4-((aminocarbonyl)amino)phenyl)-4-(2-pyridinyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanamide, N-(4-((aminocarbonyl)amino)phenyl)-4-(2-pyridinyl)- involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Piperazinepropanamide derivatives: Compounds with similar structures but different substituents.
Phenylpiperazine derivatives: Compounds with a phenyl group attached to the piperazine ring.
Pyridinylpiperazine derivatives: Compounds with a pyridinyl group attached to the piperazine ring.
Uniqueness
1-Piperazinepropanamide, N-(4-((aminocarbonyl)amino)phenyl)-4-(2-pyridinyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
86523-79-7 |
|---|---|
Molecular Formula |
C19H24N6O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[4-(carbamoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H24N6O2/c20-19(27)23-16-6-4-15(5-7-16)22-18(26)8-10-24-11-13-25(14-12-24)17-3-1-2-9-21-17/h1-7,9H,8,10-14H2,(H,22,26)(H3,20,23,27) |
InChI Key |
NXYUHGHVYVPGKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)NC(=O)N)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



